molecular formula C28H26N4O3S B2555588 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 536708-58-4

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2555588
CAS No.: 536708-58-4
M. Wt: 498.6
InChI Key: AXCXDNWMRXDEEF-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural elements include:

  • Substituents: A 4-ethoxyphenyl group at position 3 of the pyrimidoindole and a 4-ethylphenylacetamide moiety linked via a thioether bridge at position 2.

The compound’s molecular weight is approximately 513.59 g/mol (calculated from C29H27N3O2S).

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-3-18-9-11-19(12-10-18)29-24(33)17-36-28-31-25-22-7-5-6-8-23(22)30-26(25)27(34)32(28)20-13-15-21(16-14-20)35-4-2/h5-16,30H,3-4,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXDNWMRXDEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O3SC_{27}H_{24}N_{4}O_{3}S, with a molecular weight of 484.57 g/mol. The structure consists of multiple pharmacophores, including pyrimidine and indole moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. For instance, Nassar synthesized oxo-and thioxopyrimidine derivatives that showed high bactericidal activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of ethoxy and phenyl substituents in the compound may enhance its interaction with microbial targets.

CompoundActivityMIC (µM)
2-thiouracil derivativesAntibacterial75
Pyrimidine derivativesAntifungal (C. albicans)66

Anticancer Activity

The indole structure within the compound is associated with anticancer activity. Research on related indole-based compounds has demonstrated their ability to induce apoptosis in cancer cells. For example, compounds derived from pyrimidine scaffolds have been reported to exhibit cytotoxic effects against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antibacterial activity against clinical isolates of E. coli and S. aureus. The results indicated that modifications at the 3 and 4 positions significantly enhanced antimicrobial potency .
  • Anticancer Activity Assessment :
    In another study focusing on indole derivatives, compounds similar to the target compound were tested against human cancer cell lines (HeLa and MCF-7). Results showed that these compounds inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, indicating a strong potential for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of the compound is crucial for optimizing its biological activity. The presence of hydrophobic groups at specific positions has been correlated with increased activity against microbial strains. Substituents such as ethoxy and phenyl groups play a vital role in enhancing the lipophilicity and bioavailability of the compound.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide may possess anticancer properties. Studies have shown that related pyrimidoindole derivatives can induce apoptosis in various cancer cell lines by targeting key signaling pathways such as the PI3K/AKT/mTOR pathway. For instance:

  • Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
  • Mechanism of Action : The cytotoxicity observed in related studies is often linked to the inhibition of proteins involved in cell survival, suggesting that this compound may exhibit similar mechanisms.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In silico studies using molecular docking techniques suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases. The docking studies indicate that modifications in its structure could enhance its inhibitory activity against 5-LOX.

Antimicrobial Properties

The antimicrobial potential of similar compounds has been documented extensively. For example:

  • Antibacterial Activity : Compounds with structural similarities have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Anticancer Evaluation

A study investigated the effects of a structurally similar pyrimidoindole derivative on various cancer cell lines. The results demonstrated that the compound induced apoptosis and inhibited cell proliferation effectively.

Case Study 2: Anti-inflammatory Assessment

In another study focusing on anti-inflammatory properties, molecular docking simulations were employed to predict the binding affinity of the compound to 5-lipoxygenase. The findings suggested a promising interaction, warranting further experimental validation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogues and their structural differences:

Compound ID / Reference Core Structure R1 (Position 3) R2 (Acetamide Substituent) Key Features
Target Compound Pyrimido[5,4-b]indole 4-Ethoxyphenyl 4-Ethylphenyl Ethoxy enhances lipophilicity; ethylphenyl increases steric bulk.
Pyrimido[5,4-b]indole 3-Methyl 4-Methylphenyl Methyl groups reduce steric hindrance; lower molecular weight (MW: ~437.5).
Pyrimido[5,4-b]indole 3-Methyl 4-(Trifluoromethoxy)phenyl Trifluoromethoxy (electron-withdrawing) improves metabolic stability.
Pyrimido[5,4-b]indole 3-(3-Methoxyphenyl) 4-Ethylphenyl Methoxy at meta-position alters electronic properties vs. ethoxy.
(Compound 32) Pyrimido[5,4-b]indole 3-Phenyl Cyclohexyl Cyclohexyl enhances lipophilicity; phenyl improves π-π stacking.
(Compound 13) Quinazolinone 4-Sulfamoylphenyl 4-Ethoxyphenyl Sulfonamide group introduces hydrogen-bonding potential.

Key SAR Observations :

Thioacetamide Linker : Critical for maintaining conformational flexibility and hydrogen-bonding capacity across analogues.

Aromatic Substituents : Electron-donating groups (e.g., ethoxy) improve solubility, while electron-withdrawing groups (e.g., trifluoromethoxy) enhance stability .

Physicochemical and Spectroscopic Data

Compound ¹H NMR (δ, ppm) Key Signals HRMS (Experimental) Melting Point (°C)
Target Compound Not reported in evidence Not reported Not reported
Aromatic H: 7.2–7.8; SCH2: 4.1 438.12 (Calc.) Not reported
NHCO: 10.08; CH3: 2.21 Not reported 224–226
(Compound 32) Cyclohexyl H: 1.2–2.1; NH: 8.3 505.21 (Exp.) Not reported

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